molecular formula C20H18O2 B13392775 1,1,2-Triphenylethane-1,2-diol CAS No. 6296-95-3

1,1,2-Triphenylethane-1,2-diol

Cat. No.: B13392775
CAS No.: 6296-95-3
M. Wt: 290.4 g/mol
InChI Key: GWVWUZJOQHWMFB-UHFFFAOYSA-N
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Description

1,1,2-Triphenylethane-1,2-diol is an organic compound with the molecular formula C20H18O2. It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers. This compound is known for its applications in various fields, including pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Triphenylethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of benzophenone with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions typically include:

    Solvent: Ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: Benzophenone, phenylmagnesium bromide, water

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Grignard reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Triphenylethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or quinones.

    Reduction: Can be reduced to form alcohols or hydrocarbons.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of triphenylethane.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,1,2-Triphenylethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of fine chemicals and as a precursor for various organic compounds.

Mechanism of Action

The mechanism of action of 1,1,2-Triphenylethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form host-guest complexes, which can influence the activity of the target molecules. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

1,1,2-Triphenylethane-1,2-diol can be compared with other similar compounds such as:

    1,1,2-Triphenylethane: Lacks the hydroxyl groups present in this compound, making it less reactive in certain chemical reactions.

    1,1,2,2-Tetraphenylethane-1,2-diol: Contains an additional phenyl group, which can influence its chemical properties and reactivity.

    Benzopinacol: A related diol with different stereochemistry and reactivity.

The uniqueness of this compound lies in its chiral nature and its ability to form enantiomerically pure compounds, which are valuable in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name

1,1,2-triphenylethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVWUZJOQHWMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306035
Record name 1,1,2-Triphenyl-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6296-95-3
Record name 1,1,2-Triphenyl-1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6296-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediol, 1,1,2-triphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006296953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17490
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,2-Triphenyl-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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